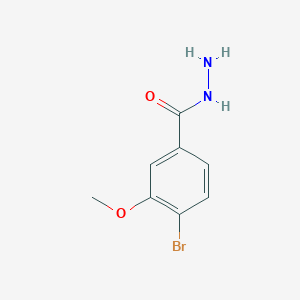

4-Bromo-3-methoxybenzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-3-methoxybenzohydrazide is an organic compound with the molecular formula C8H9BrN2O2 It is a derivative of benzohydrazide, featuring a bromine atom at the fourth position and a methoxy group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methoxybenzohydrazide typically involves the reaction of 4-bromo-3-methoxybenzoic acid with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The general reaction scheme is as follows:

4-Bromo-3-methoxybenzoic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions, with careful control of temperature and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-methoxybenzohydrazide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.

Oxidation and Reduction Reactions: The hydrazide group can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.

Condensation Reactions: Often carried out in the presence of an acid catalyst.

Oxidation and Reduction Reactions: Common oxidizing agents include hydrogen peroxide, while reducing agents may include sodium borohydride.

Major Products:

Substitution Reactions: Yield various substituted derivatives depending on the nucleophile used.

Condensation Reactions: Form Schiff bases, which are useful intermediates in organic synthesis.

Oxidation and Reduction Reactions: Produce oxidized or reduced forms of the hydrazide group.

Scientific Research Applications

Anticancer Activity

Research indicates that 4-Bromo-3-methoxybenzohydrazide exhibits promising anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 10.0 |

The proposed mechanism involves the induction of apoptosis in cancer cells, potentially through the modulation of key signaling pathways related to cell survival and proliferation.

Antimicrobial Activity

This compound has also shown antimicrobial activity against several bacterial strains. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, yielding the following results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including the reaction of 4-bromo-3-methoxybenzoic acid with hydrazine hydrate. The following reaction scheme outlines a common synthetic pathway:

- Starting Material : 4-Bromo-3-methoxybenzoic acid

- Reagent : Hydrazine hydrate

- Solvent : Ethanol or methanol

- Conditions : Reflux for several hours

This synthetic approach allows for the preparation of derivatives by modifying the hydrazine component, leading to compounds with enhanced biological activities.

Study on Anticancer Properties

A comprehensive study published in a peer-reviewed journal investigated the anticancer effects of various hydrazides, including this compound. The study utilized flow cytometry to assess apoptosis in treated cancer cells, revealing that the compound significantly increased apoptotic markers compared to control groups.

Antimicrobial Efficacy Evaluation

In another case study, researchers synthesized a series of hydrazides and evaluated their antibacterial properties against clinical isolates. The results indicated that this compound was among the most potent compounds tested, particularly effective against multidrug-resistant strains of bacteria.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methoxybenzohydrazide is primarily related to its ability to form Schiff bases. These bases can interact with various biological targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. The exact molecular targets and pathways involved depend on the specific Schiff base formed and its structural characteristics.

Comparison with Similar Compounds

4-Bromo-3-methoxybenzoic acid: The precursor in the synthesis of 4-Bromo-3-methoxybenzohydrazide.

4-Methoxybenzohydrazide: Lacks the bromine atom, resulting in different reactivity and applications.

5-Bromo-2-hydroxy-3-methoxybenzylidene-4-methoxybenzohydrazide: A Schiff base derivative with distinct biological activities.

Uniqueness: this compound is unique due to the presence of both bromine and methoxy substituents, which confer specific chemical reactivity and potential biological activities. Its ability to form Schiff bases with various aldehydes and ketones further enhances its versatility in organic synthesis and medicinal chemistry.

Biological Activity

4-Bromo-3-methoxybenzohydrazide is a compound of significant interest due to its diverse biological activities. This article presents a comprehensive overview of its synthesis, structural characterization, and biological evaluations, particularly focusing on its potential therapeutic applications.

Synthesis and Structural Characterization

The synthesis of this compound involves the reaction of 4-bromobenzaldehyde with 3-methoxybenzohydrazine. The resulting compound has been characterized using various spectroscopic techniques, including FT-IR, NMR, and mass spectrometry. The crystal structure analysis reveals that the compound crystallizes in an orthorhombic system with specific intermolecular interactions, including hydrogen bonding, which are crucial for its biological activity .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro assays have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that the compound has a strong potential as an antibacterial agent, making it a candidate for further development in treating bacterial infections .

Antituberculosis Activity

A significant aspect of the biological activity of this compound is its potential antituberculosis properties. Molecular docking studies have indicated that this compound interacts effectively with InhA, an essential enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis. The binding energy calculated from these studies suggests a strong affinity for the target site, indicating that this compound could serve as a lead in developing new antituberculosis drugs .

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated. It has shown promising results in scavenging free radicals, which is vital for preventing oxidative stress-related diseases. The compound's structure contributes to its ability to donate electrons effectively, thereby neutralizing reactive oxygen species (ROS) .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the bromine atom and methoxy group plays a crucial role in enhancing its reactivity and biological efficacy. Comparative studies with other derivatives indicate that modifications in substituents can significantly alter the compound's activity profile. For instance, para-substituted derivatives generally exhibit higher stability and activity compared to meta-substituted ones .

Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus, E. coli | |

| Antituberculosis | Strong interaction with InhA | |

| Antioxidant | Scavenges free radicals |

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains showed that this compound had MIC values ranging from 32 to 64 µg/mL against gram-positive and gram-negative bacteria, demonstrating its potential as a broad-spectrum antimicrobial agent .

- Antituberculosis Research : In silico studies highlighted that this compound could inhibit InhA with a binding energy of -9.70 kcal/mol, suggesting it may serve as a scaffold for developing novel antituberculosis agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Bromo-3-methoxybenzohydrazide and its derivatives?

- Methodological Answer : The compound is typically synthesized via condensation of 4-bromo-3-methoxybenzoic acid derivatives with hydrazides. For derivatives, substituents like substituted benzaldehydes or furan-2-ylmethylene are introduced through hydrazone formation. Reaction conditions (e.g., methanol reflux, equimolar ratios) and purification steps (recrystallization) are critical for yield optimization .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., N-H stretches at ~3200 cm⁻¹, C=O stretches at ~1650 cm⁻¹).

- Single-crystal XRD : Determines molecular geometry, space group (e.g., orthorhombic P2₁2₁2₁), and hydrogen-bonding networks.

- UV-Vis : Assesses optical properties (e.g., absorption maxima near 289 nm for nonlinear optical studies).

- Photoluminescence : Evaluates light-emitting properties (e.g., green emission) .

Q. What are the key considerations in designing antimicrobial assays for this compound derivatives?

- Methodological Answer : Use standardized protocols (e.g., broth microdilution) to determine minimum inhibitory concentration (MIC). Compare activity against Gram-positive/negative bacteria and fungi. Normalize results using pMIC values (e.g., pMICam = −log MIC) and validate against reference drugs like 5-fluorouracil .

Advanced Research Questions

Q. How can QSAR models guide the design of more bioactive this compound derivatives?

- Methodological Answer :

- Descriptor Selection : Use electronic (e.g., total energy, Te) and topological parameters (e.g., Wiener index, W).

- Model Validation : Apply regression analysis (e.g., partial least squares) with cross-validation to predict activity trends.

- Substituent Optimization : Electron-withdrawing groups (e.g., Br, NO₂) enhance antimicrobial activity, while bulky substituents may improve anticancer potency .

Q. What role do intermolecular hydrogen bonds play in the crystal packing of this compound derivatives?

- Methodological Answer : Hydrogen bonds (O–H···O, N–H···O) and van der Waals interactions stabilize the crystal lattice. For example, in orthorhombic systems, these interactions form 3D networks, influencing thermal stability and solubility. Synchrotron XRD and Hirshfeld surface analysis quantify contact contributions (e.g., H···O vs. H···Br interactions) .

Q. How does DFT analysis contribute to understanding the electronic properties and reactivity of this compound?

- Methodological Answer :

- HOMO-LUMO Analysis : Predicts energy gaps (e.g., ~3.5 eV) to assess charge-transfer potential.

- Molecular Electrostatic Potential (MEP) : Identifies nucleophilic (O, N) and electrophilic (Br, methoxy) sites for reaction planning.

- Hyperpolarizability (β) : Evaluates nonlinear optical (NLO) behavior for material science applications .

Q. How can molecular Hirshfeld surface analysis aid in interpreting the crystal structure of this compound?

- Methodological Answer : Hirshfeld surfaces map intermolecular contacts (e.g., H···O, H···Br) and quantify their relative contributions via 2D fingerprint plots. This analysis reveals dominant interactions (e.g., 40% H···O in orthorhombic crystals) and guides co-crystal design for enhanced stability .

Properties

Molecular Formula |

C8H9BrN2O2 |

|---|---|

Molecular Weight |

245.07 g/mol |

IUPAC Name |

4-bromo-3-methoxybenzohydrazide |

InChI |

InChI=1S/C8H9BrN2O2/c1-13-7-4-5(8(12)11-10)2-3-6(7)9/h2-4H,10H2,1H3,(H,11,12) |

InChI Key |

LOTVJTHIDAWGKK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)NN)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.